molecular formula C13H13Cl2N B1356800 [4-(2-Chlorophenyl)phenyl]methylamine hydrochloride CAS No. 518357-42-1

[4-(2-Chlorophenyl)phenyl]methylamine hydrochloride

Cat. No.: B1356800
CAS No.: 518357-42-1
M. Wt: 254.15 g/mol
InChI Key: URGRCECNVGEABW-UHFFFAOYSA-N
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Scientific Research Applications

[4-(2-Chlorophenyl)phenyl]methylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

    Medicine: Although not used therapeutically, it serves as a model compound in the development of new pharmaceuticals. Researchers study its interactions with biological targets to design more effective drugs.

    Industry: In industrial applications, it is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Safety and Hazards

The safety data sheet (SDS) for “[4-(2-Chlorophenyl)phenyl]methylamine hydrochloride” can be found online . It’s important to refer to this document for detailed safety and handling information. As with all chemicals, it should be handled with appropriate personal protective equipment and only by trained individuals.

Preparation Methods

The synthesis of [4-(2-Chlorophenyl)phenyl]methylamine hydrochloride typically involves the reaction of 2-chlorobenzyl chloride with benzylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a base to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

The reaction conditions, such as temperature and solvent choice, can vary depending on the desired yield and purity of the final product .

Chemical Reactions Analysis

[4-(2-Chlorophenyl)phenyl]methylamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically leads to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or alkoxide ions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of [4-(2-Chlorophenyl)phenyl]methylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in proteomics research, it may interact with proteins to elucidate their structure and function .

Comparison with Similar Compounds

[4-(2-Chlorophenyl)phenyl]methylamine hydrochloride can be compared with other similar compounds such as:

Each of these compounds has unique characteristics that make them suitable for different applications, highlighting the versatility and importance of this compound in research .

Properties

IUPAC Name

[4-(2-chlorophenyl)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN.ClH/c14-13-4-2-1-3-12(13)11-7-5-10(9-15)6-8-11;/h1-8H,9,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URGRCECNVGEABW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)CN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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